Bienvenue dans la boutique en ligne BenchChem!

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Antitubercular Quinazoline MIC

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (molecular formula C16H15N3O4, MW 313.31 g/mol) is a synthetic quinazolin-4(3H)-one derivative featuring a furan-2-carboxamide substituent at the 6-position and a 2-methoxyethyl group at the N3 position. It belongs to the dihydroquinazolinone class, a scaffold broadly associated with histone lysine methyltransferase (EZH2) inhibition, T-type calcium channel blockade, and antimycobacterial activity.

Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
Cat. No. B11029015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C16H15N3O4/c1-22-8-6-19-10-17-13-5-4-11(9-12(13)16(19)21)18-15(20)14-3-2-7-23-14/h2-5,7,9-10H,6,8H2,1H3,(H,18,20)
InChIKeyCRMWZZUCYZUVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide – Class & Baseline Characteristics


N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (molecular formula C16H15N3O4, MW 313.31 g/mol) is a synthetic quinazolin-4(3H)-one derivative featuring a furan-2-carboxamide substituent at the 6-position and a 2-methoxyethyl group at the N3 position [1]. It belongs to the dihydroquinazolinone class, a scaffold broadly associated with histone lysine methyltransferase (EZH2) inhibition, T-type calcium channel blockade, and antimycobacterial activity [2]. Commercially, it is listed under the synonym 'Antitubercular agent-11' and is supplied by vendors such as TargetMol (Cat. No. T60791) [3]. Its structural features—a methoxyethyl side chain and a furan-2-carboxamide moiety—differentiate it from 2-methyl or 3-aryl substituted quinazolinone analogs frequently found in screening libraries.

Why Generic N3-Substituted Quinazolinones Cannot Replace N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide – A Procurement Risk Alert


Simple substitution within the dihydroquinazolinone series is not scientifically justified because the N3 substituent and the 6-position carboxamide jointly dictate both target engagement and physicochemical properties. Literature SAR on related quinazoline EZH2 inhibitors demonstrates that replacing the N3 substituent (e.g., switching from methoxyethyl to methyl or aryl groups) can shift selectivity between G9a and EZH2 or between host and parasite HKMTs, while the 6-position furan-2-carboxamide introduces a hydrogen-bond-capable heterocycle absent in simple anilide or alkylamide analogs [1]. In the anti-tubercular domain, minor variations in the N3 group and carboxamide linker have been shown to alter MIC values by orders of magnitude [2]. Therefore, procuring a 'close analog' without matching both the N3-(2-methoxyethyl) and the 6-(furan-2-carboxamide) substituents risks obtaining a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide


Antitubercular Potency: MIC of the Target Compound Against M. tuberculosis

The target compound, designated as 'Antitubercular agent-11 (Compound 1e)' by the vendor TargetMol, is reported to exhibit a minimum inhibitory concentration (MIC) of 0.060 μg/mL against Mycobacterium tuberculosis [1]. This value positions the compound among the more active quinazolinone-based antitubercular agents. However, the exact strain, assay protocol (e.g., BACTEC MGIT vs. agar proportion method), and the specific comparator data from the original study are not publicly disclosed in the vendor listing, preventing a rigorous head-to-head comparison at this time.

Antitubercular Quinazoline MIC

Structural Differentiation: N3-Methoxyethyl vs. N3-Aryl or N3-Methyl Quinazolinones

SAR studies on the diaminoquinazoline chemotype by Sundriyal et al. (2017) demonstrate that the N3 substituent critically influences selectivity between human G9a and Plasmodium HKMTs. Compounds with small alkyl groups at N3 (e.g., methyl) showed divergent selectivity profiles compared to those with bulkier or hydrogen-bonding substituents [1]. The target compound incorporates a 2-methoxyethyl group at N3, a substituent that introduces both chain flexibility and a hydrogen-bond acceptor, absent in the commonly encountered N3-methyl or N3-phenyl dihydroquinazolinones such as N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (CAS 1105207-09-7) [2]. This structural feature is predicted to alter both the binding mode and physicochemical properties (e.g., logP, solubility) relative to N3-aryl analogs.

Epigenetics EZH2 Quinazoline

Physicochemical Differentiation: Calculated Properties vs. 2-Methyl or 3-Phenyl Analogs

Based on its molecular formula (C16H15N3O4) and molecular weight (313.31 g/mol), the target compound has a lower molecular weight and fewer aromatic rings compared to the EZH2 inhibitor HKMTI-1-005 (MW 476.63, C27H36N6O2) . The 2-methoxyethyl group increases topological polar surface area (TPSA) relative to N3-methyl analogs, which may enhance aqueous solubility. However, no experimentally measured logP, solubility, or permeability data for the target compound were identified in the searched sources.

Drug-likeness Physicochemical Properties Quinazoline

Kinase and Epigenetic Target Selectivity Profile

The target compound belongs to the same quinazoline chemotype as disclosed in US Patent 9,932,317 B2 (Brown, Fuchter, Chapman-Rothe et al.), which describes N3-substituted quinazoline-4(3H)-one derivatives as EZH2 inhibitors [1]. While specific IC50 or Ki values for the target compound against EZH2 or other HKMTs are not publicly available, the patent establishes the class's mechanism as substrate-competitive inhibition of histone lysine methyltransferases. A related dual EZH2/G9a inhibitor from Imperial College (HKMTI-1-005) demonstrated an IC50 of 0.1 μM against EHMT2 (G9a) and inhibited MDA-MB-231 cell growth with an IC50 of 4.3 μM . The target compound's simpler structure and lower MW suggest it may exhibit a narrower or distinct target profile compared to dual EZH2/G9a probes.

EZH2 Kinase Selectivity Quinazoline

Recommended Application Scenarios for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide


Primary Screening in Antitubercular Drug Discovery Programs

The reported MIC of 0.060 μg/mL against M. tuberculosis (TargetMol listing) makes this compound a candidate for inclusion in medium-throughput antitubercular screening cascades, particularly in academic or industrial programs seeking novel quinazoline-based anti-TB chemotypes to complement existing scaffolds like nitroimidazoles or diarylquinolines [1]. Researchers should independently confirm MIC against M. tuberculosis H37Rv using standardized BACTEC MGIT or MABA protocols, and benchmark against first-line drugs (isoniazid, rifampicin) and the quinazoline comparator 8k (MIC 3.9 μg/mL) to validate potency claims. Cytotoxicity profiling against mammalian cells (e.g., Vero or HepG2) is essential to establish a selectivity index.

Epigenetic Chemical Probe Development – EZH2/G9a SAR Exploration

Based on its structural alignment with the patented EZH2 inhibitor chemotype (US Patent 9,932,317 B2) [2], this compound serves as a differentiated scaffold for probing the effect of an N3-2-methoxyethyl substituent on HKMT inhibition. Research groups can use this compound to explore whether the methoxyethyl group confers selectivity between EZH2 and G9a/EHMT2, following the SAR framework established by Sundriyal et al. (2017) [3]. Comparisons with the dual inhibitor HKMTI-1-005 (IC50 0.1 μM for EHMT2) or N3-aryl analogs would clarify the contribution of the N3 substituent to target engagement and cellular activity.

Kinase Profiling and Off-Target Selectivity Assessment

The quinazolinone core is a recognized kinase hinge-binding motif. This compound, with its 6-position furan-2-carboxamide and N3-methoxyethyl group, can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology Corp.) to map its polypharmacology. The data would establish whether the compound behaves as a selective HKMT inhibitor or exhibits broader kinase activity, informing its suitability as a chemical probe versus a lead optimization starting point.

Analytical Reference Standard for Quinazoline Metabolite Identification

Given the clinical development of quinazoline-based therapeutics (e.g., EGFR inhibitors like gefitinib and erlotinib), this compound may serve as a synthetic intermediate or reference standard in metabolite identification studies. Its HPLC purity (>98% as typical for research-grade supply) and well-defined molecular weight (313.31 g/mol) make it suitable as a calibration standard for LC-MS/MS methods in DMPK laboratories.

Quote Request

Request a Quote for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.